molecular formula C16H18ClN3O5S B13778989 Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester CAS No. 75745-76-5

Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester

Cat. No.: B13778989
CAS No.: 75745-76-5
M. Wt: 399.8 g/mol
InChI Key: KLTRGXNLWLORMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl sulfonyl group, and a furan ring, which contribute to its diverse reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 4-chlorophenyl sulfonyl chloride to form an intermediate, which is then reacted with 2-furylamine under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate

Comparison: Compared to these similar compounds, TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE is unique due to the presence of the furan ring and the chlorophenyl sulfonyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for specific applications in research and industry .

Properties

CAS No.

75745-76-5

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

tert-butyl N-[[(E)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate

InChI

InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21)

InChI Key

KLTRGXNLWLORMC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NNC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.